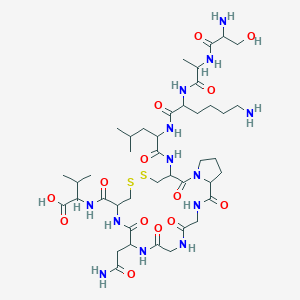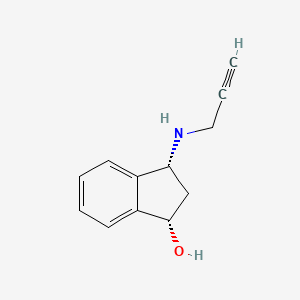
PROTEIN KINASE C EPSILON PEPTIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Protein Kinase C Epsilon (PKCε) is an isoform of the large PKC family of protein kinases that play many roles in different tissues . It is involved in the regulation of diverse cellular functions and is highly expressed in the brain . PKCε has been implicated as a critical mediator of ischemic or pharmacological preconditioning, a process that can decrease the extent of damage to the myocardium .
Synthesis Analysis
PKCε has been implicated in the regulation of metabolic pathways in the brain . It has been observed that PKCε membrane translocation is key to the synaptic potentiation of the neuromuscular junction (NMJ), being involved in several conditions that upregulate PKC isoforms coupling to acetylcholine (ACh) release .Molecular Structure Analysis
The human PRKCE gene encodes the protein PKCε, which is 737 amino acids in length with a molecular weight of 83.7 kDa . The PKC family of serine-threonine kinases contains thirteen PKC isoforms, and each isoform can be distinguished by differences in primary structure, gene expression, subcellular localization, and modes of activation .Chemical Reactions Analysis
PKCε is involved in several chemical reactions. It regulates phorbol ester-induced acetylcholine release potentiation, indicating its involvement in neurotransmission . It also plays a role in the control of acetylcholine release in the neuromuscular junction . Furthermore, PKCε may control mitochondrial reactive oxygen species (ROS) by controlling the expression of regulatory proteins of redox homeostasis and electron transport chain flux .Physical And Chemical Properties Analysis
PKCε is a protein kinase enzyme that is 737 amino acids in length with a molecular weight of 83.7 kDa . It belongs to the PKC family of serine-threonine kinases .Mechanism of Action
PKCε’s mechanism of action is primarily through its role in phosphorylation, which modulates neurotransmitter release . It is confined in the presynaptic site of the neuromuscular junction and its presynaptic function is activity-dependent . PKCε membrane translocation is key to the synaptic potentiation of NMJ .
properties
CAS RN |
157877-99-1 |
|---|---|
Product Name |
PROTEIN KINASE C EPSILON PEPTIDE |
Molecular Formula |
C65H91N13O19S |
Molecular Weight |
1390.575 |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C65H91N13O19S/c1-37(2)29-45(59(90)72-44(25-28-98-3)64(95)78-27-12-18-51(78)65(96)97)73-62(93)49(33-55(85)86)76-58(89)43(23-24-54(83)84)70-52(81)35-69-57(88)46(30-38-13-6-4-7-14-38)74-61(92)48(32-40-19-21-41(80)22-20-40)75-63(94)50(36-79)77-60(91)47(31-39-15-8-5-9-16-39)71-53(82)34-68-56(87)42(67)17-10-11-26-66/h4-9,13-16,19-22,37,42-51,79-80H,10-12,17-18,23-36,66-67H2,1-3H3,(H,68,87)(H,69,88)(H,70,81)(H,71,82)(H,72,90)(H,73,93)(H,74,92)(H,75,94)(H,76,89)(H,77,91)(H,83,84)(H,85,86)(H,96,97)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
LVMPZAJEAHESMF-RJEWGMQKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



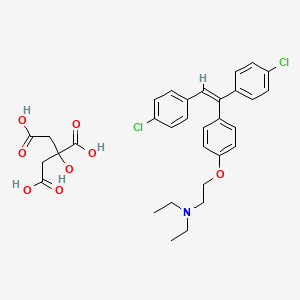
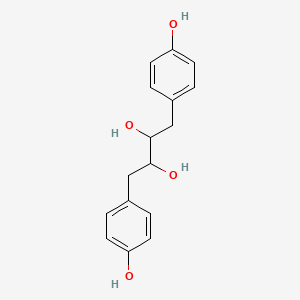
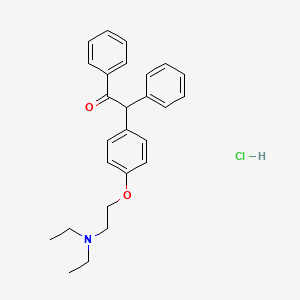

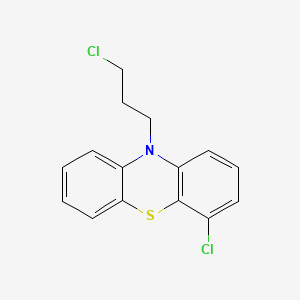
![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
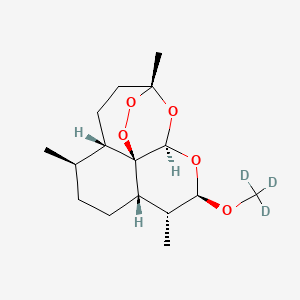
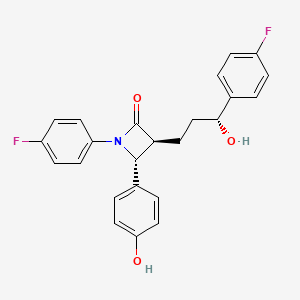
![[(1S,3S,7R,9S)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)

